molecular formula C25H23FN4O4S B11365960 5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide

5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide

Cat. No.: B11365960
M. Wt: 494.5 g/mol
InChI Key: IZHIYCLKEYVVST-UHFFFAOYSA-N
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Description

5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a pyrimidine core substituted with a benzyl group, a furan-2-ylmethyl group, an ethylsulfonyl group, and a 2-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, benzyl halides, furan-2-ylmethyl amines, and ethylsulfonyl chlorides. The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrimidine core, along with the benzyl, furan-2-ylmethyl, ethylsulfonyl, and 2-fluorophenyl groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H23FN4O4S

Molecular Weight

494.5 g/mol

IUPAC Name

5-[benzyl(furan-2-ylmethyl)amino]-2-ethylsulfonyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C25H23FN4O4S/c1-2-35(32,33)25-27-15-22(23(29-25)24(31)28-21-13-7-6-12-20(21)26)30(17-19-11-8-14-34-19)16-18-9-4-3-5-10-18/h3-15H,2,16-17H2,1H3,(H,28,31)

InChI Key

IZHIYCLKEYVVST-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)N(CC3=CC=CC=C3)CC4=CC=CO4

Origin of Product

United States

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